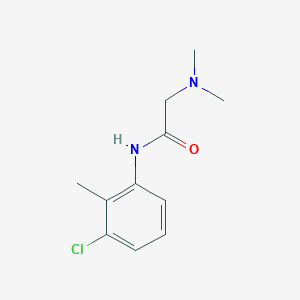![molecular formula C15H8ClN3 B5171323 (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile, also known as CMI, is a promising compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile involves the inhibition of various enzymes and proteins involved in the pathogenesis of cancer, Alzheimer's disease, and Parkinson's disease. (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase and gamma-secretase enzymes. Moreover, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various diseases. (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has several advantages for lab experiments, including its easy synthesis, low cost, and high yield. It is also stable under normal laboratory conditions and can be easily stored for future use. However, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. Additionally, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile. Firstly, more studies are needed to determine the pharmacokinetics and toxicity profile of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile in humans. Secondly, the development of novel drug delivery systems that can improve the solubility and bioavailability of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile is essential for its clinical application. Thirdly, the identification of new targets and pathways that can be modulated by (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile is necessary to expand its therapeutic potential. Finally, the combination of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile with other drugs or therapies may enhance its efficacy and reduce its toxicity in the treatment of various diseases.
Conclusion
In conclusion, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile is a promising compound that has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its easy synthesis, low cost, and high yield make it an attractive candidate for further research. However, its poor solubility in water and limited toxicity profile need to be addressed to determine its safety and efficacy in humans. Further studies are needed to explore its pharmacokinetics, toxicity, and potential therapeutic targets.
Méthodes De Synthèse
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile can be synthesized using a simple one-pot reaction involving the condensation of 6-chloro-1-methylindole-2-carbaldehyde and malononitrile in the presence of a catalyst such as piperidine. The resulting product is a yellow crystalline solid with a melting point of 211-213°C.
Applications De Recherche Scientifique
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has also shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are the hallmark of the disease. Additionally, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been found to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(6-chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c1-19-13-6-5-12(16)10-3-2-4-11(14(10)13)15(19)9(7-17)8-18/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFHBXFGXDNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)
![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)
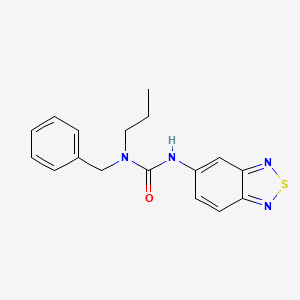
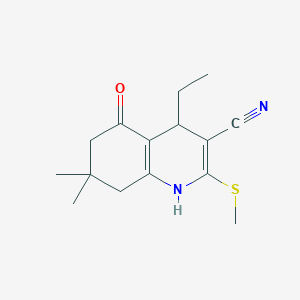
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
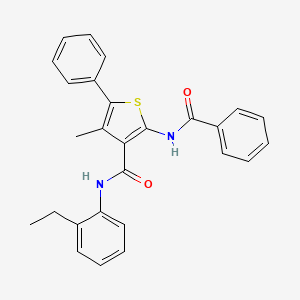
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
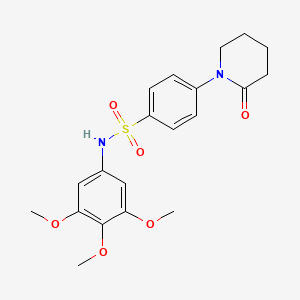
![1-(4-chlorophenoxy)-3-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5171317.png)
